molecular formula C14H11ClN2O B13689573 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13689573
M. Wt: 258.70 g/mol
InChI Key: RFDWMFXXZNMMOO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a chemically synthesized small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound features a 3-chlorophenyl substituent at the 2-position and a methoxy group at the 5-position of the fused bicyclic structure, modifications that are known to fine-tune its electronic properties, bioavailability, and target binding affinity. Research Applications and Value: The imidazo[1,2-a]pyridine core is a validated pharmacophore present in several marketed drugs and is intensively investigated for its multifaceted therapeutic potential . Research into analogs of this compound suggests promising applications in several areas: Anticancer Research: Close structural analogs have demonstrated significant in vitro anticancer activity, particularly against renal and lung carcinoma cell lines. Molecular docking studies indicate that such compounds can interact with key cancer target proteins, including various kinases . Antimicrobial Research: Derivatives of imidazo[1,2-a]pyridine show potent activity against a range of Gram-positive and Gram-negative bacterial strains, such as S. aureus and E. coli . Some function as potential DNA gyrase inhibitors, a critical enzyme for bacterial DNA replication . Drug Discovery Scaffold: This compound serves as a valuable intermediate for the design and synthesis of more complex molecular architectures. Its structure is amenable to further functionalization via metal-catalyzed cross-coupling and other C-H functionalization reactions, enabling the rapid exploration of structure-activity relationships . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the material with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3

InChI Key

RFDWMFXXZNMMOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines typically proceeds via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or α-bromocarbonyl compounds under neutral or weakly basic conditions. The nucleophilic substitution of the halide by the pyridine nitrogen initiates ring closure to form the imidazo[1,2-a]pyridine scaffold.

  • Condensation of 2-Aminopyridines with α-Haloketones : This is a widely used, catalyst-free or catalyst-assisted method. The reaction conditions are generally mild, and the method tolerates various functional groups including chloro, methyl, and methoxy substituents on the aromatic ring, which is relevant for the 3-chlorophenyl and 5-methoxy substituents in the target compound.

  • Catalyst and Solvent-Free Approaches : Some protocols employ solvent-free conditions or solid supports, enhancing the environmental friendliness and efficiency of the synthesis.

Specific Preparation of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

While direct literature on this exact compound is limited, analogous preparation methods for similarly substituted imidazo[1,2-a]pyridines provide a reliable framework:

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
  • React 2-amino-5-methoxypyridine with an α-chloroketone bearing a 3-chlorophenyl substituent (e.g., 3-chloroacetophenone derivative) under mild heating (40–100 °C) in an inert solvent like toluene or methyl isobutyl ketone (MIBK).
  • The reaction proceeds via nucleophilic substitution and cyclization, forming the imidazo[1,2-a]pyridine ring with the desired substituents.
Step 2: Functional Group Transformations (if needed)
  • If further functionalization at the 3-position is required (e.g., acetamide formation), the intermediate can be reacted with reagents such as N,N-dimethylglyoxylamide hemi-hydrate, followed by treatment with phosphorus tribromide to yield acetamide derivatives.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reactants Conditions Solvent Temperature (°C) Time Yield (%) Notes
1 2-amino-5-methoxypyridine + 3-chloroacetophenone Catalyst-free or Al2O3/TiCl4 catalyzed Toluene, MIBK or solvent-free 40–100 40–80 min 65–88 Yields vary with substituent and catalyst
2 Imidazo[1,2-a]pyridine derivative + N,N-dimethylglyoxylamide hemi-hydrate Heating with azeotropic removal of water Toluene, MIBK 40–100 Several hours High (>80) Followed by PBr3 treatment for acetamide formation
3 Hydroxyamide + Phosphorus tribromide Inert solvent (THF, MIBK, 1,2-dichloroethane) 20–100 1–3 h High (>85) Salt precipitates, isolated by filtration

Mechanistic Insights

  • The initial condensation involves nucleophilic attack of the amino group on the α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
  • The presence of electron-withdrawing groups like chlorine on the phenyl ring can influence the reaction rate and yield but generally is well tolerated.
  • The subsequent acetamide formation via reaction with N,N-dimethylglyoxylamide and phosphorus tribromide is a two-step process involving formation of a hydroxyamide intermediate, conversion to a bromide salt, and hydrolysis to the acetamide.

Advantages and Limitations

Aspect Advantages Limitations
One-pot synthesis Simplifies procedure, reduces purification steps May require optimization for specific substituents
Catalyst-free or mild catalysts Environmentally friendly, less hazardous Some substrates may need catalysts for higher yields
Use of inert solvents with azeotropic water removal Drives reaction to completion Requires careful temperature control and solvent choice
Phosphorus tribromide step High yield of acetamide derivatives Handling of PBr3 requires caution due to reactivity

Summary Table of Preparation Methods for this compound

Method Key Reactants Catalyst Solvent Temperature Yield Range Reference
Condensation of 2-amino-5-methoxypyridine with 3-chloroacetophenone 2-amino-5-methoxypyridine, 3-chloroacetophenone None or Al2O3, TiCl4 Toluene, MIBK, or solvent-free 40–100 °C 65–88%
Acetamide formation via N,N-dimethylglyoxylamide and PBr3 Imidazo[1,2-a]pyridine derivative, N,N-dimethylglyoxylamide, PBr3 None Toluene, MIBK, THF 20–100 °C >80%

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The structural analogs of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine vary in substituent type, position, and electronic effects:

Position 2 Substitutions
  • 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine (CAS 1890470-21-9): Substituent: 2-Furyl (electron-rich heteroaromatic group). Molecular Formula: C₁₂H₁₀N₂O₂; Molecular Weight: 214.22 .
  • 1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine :

    • Substituent: Trifluoroethylamine at position 2.
    • Molecular Formula: C₉H₇ClF₃N₃; Molecular Weight: 249.62 .
    • The trifluoromethyl group increases lipophilicity and metabolic stability.
Position 5 and Other Substitutions
  • 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 866145-66-6):

    • Substituents: Benzodioxol-5-yl (position 2), Cl (position 8), CF₃ (position 6).
    • Molecular Formula: C₁₅H₈ClF₃N₂O₂; Molecular Weight: 340.68.
    • The benzodioxol group improves metabolic stability, while CF₃ and Cl enhance electron-withdrawing effects .
  • 1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitroimidazo[1,2-a]pyridine: Substituents: Pyridylmethyl (position 1), ethoxy (position 5), nitro (position 8). Molecular Formula: Not reported; Molecular Weight: Not available. Ethoxy at position 5 offers moderate electron-donating effects compared to methoxy .

Physicochemical Properties

Key differences in properties include:

  • Hydrophobicity : 3-Chlorophenyl > benzodioxol-5-yl > 2-furyl.
  • Electron Effects : CF₃ and Cl substituents (strong electron-withdrawing) vs. methoxy (electron-donating).
  • Molecular Weight : Derivatives with bulkier substituents (e.g., benzodioxol) exhibit higher molecular weights (~340 g/mol) compared to simpler analogs (~214–270 g/mol) .
Table 1: Structural and Physicochemical Comparison
Compound Substituents (Position) Molecular Formula Molecular Weight Key Properties
2-(3-Chlorophenyl)-5-methoxy-... 3-ClPh (2), OMe (5) C₁₄H₁₁ClN₂O* ~270.70* High hydrophobicity, moderate polarity
2-(2-Furyl)-5-methoxy-... 2-Furyl (2), OMe (5) C₁₂H₁₀N₂O₂ 214.22 Enhanced π-π stacking, lower logP
2-(Benzodioxol-5-yl)-8-Cl-6-CF₃-... Benzodioxol (2), Cl (8), CF₃ (6) C₁₅H₈ClF₃N₂O₂ 340.68 High metabolic stability, low pKa (1.65)
1-(6-Cl-imidazo...-2-yl)-CF₃CH₂NH₂ CF₃CH₂NH₂ (2), Cl (6) C₉H₇ClF₃N₃ 249.62 High lipophilicity, potential CNS activity

*Calculated based on structural analogs.

Biological Activity

The compound 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10ClN2O\text{C}_{13}\text{H}_{10}\text{ClN}_2\text{O}

This structure features a methoxy group and a chlorophenyl substituent that contribute to its biological activity.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall below 10 μM, indicating potent cytotoxicity.

CompoundCell LineIC50 (μM)
This compoundA549<10
This compoundMCF-7<10
This compoundHeLa<10

The mechanism of action involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, which is critical for its anticancer efficacy .

Cholinesterase Inhibition

Imidazo[1,2-a]pyridines have also been studied for their potential as acetylcholinesterase (AChE) inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown IC50 values ranging from 0.2 to 50 μM against AChE . The presence of the methoxy and chlorophenyl groups in this compound may enhance its binding affinity to the enzyme's active site.

Antimicrobial Properties

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities against various pathogens. The compound's structural features contribute to its effectiveness in inhibiting bacterial growth and may offer therapeutic potential in treating infections .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of imidazo[1,2-a]pyridine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxicity levels. The compound exhibited significant inhibition of cell proliferation at low concentrations.

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of various imidazo[1,2-a]pyridine derivatives. The study revealed that compounds with electron-withdrawing groups like chlorine showed enhanced inhibitory effects on AChE compared to those with electron-donating groups. This supports the hypothesis that this compound could be a viable candidate for further development as a therapeutic agent for cognitive disorders.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodology: The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via metal-catalyzed cross-coupling reactions. For example, MIL-68(In), a heterogeneous indium-based catalyst, facilitates oxidative amination under aerobic conditions, achieving yields up to 85% at optimal 2-aminopyridine concentrations (0.5–1.0 mmol) . Ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant enables efficient C–H functionalization, though solvent polarity (e.g., DMSO vs. DMF) significantly impacts regioselectivity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 13C^{13}\text{C} NMR can confirm substitution patterns (e.g., 3-iodo derivatives show characteristic peaks at ~95 ppm for C-I bonds) . Infrared (IR) spectroscopy identifies functional groups, such as C-Cl stretches at 750–550 cm1^{-1} and methoxy C-O stretches at ~1250 cm1^{-1} . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 271.955896 for related imidazo[1,2-a]pyridines) .

Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?

  • Methodology: These derivatives exhibit anxiolytic, anticancer, and antiviral properties. For instance, structural analogs like zolpidem (a GABAA_A agonist) highlight the scaffold’s relevance in neuropharmacology. Biological assays (e.g., enzyme inhibition or receptor-binding studies) are used to evaluate activity. The 3-chlorophenyl moiety enhances lipophilicity, improving blood-brain barrier penetration, while methoxy groups modulate electronic effects for target specificity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields for imidazo[1,2-a]pyridine syntheses?

  • Methodology: Systematic Design of Experiments (DoE) is recommended. For MIL-68(In)-catalyzed reactions, variables include catalyst loading (5–10 mol%), temperature (80–120°C), and solvent (toluene vs. acetonitrile). Contradictions in yields (e.g., 60% vs. 85%) often stem from incomplete substrate solubility or oxygen sensitivity. Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps .

Q. What strategies address discrepancies in spectral data interpretation for halogenated imidazo[1,2-a]pyridines?

  • Methodology: For iodinated derivatives, coupling constants in 1H^{1}\text{H} NMR (e.g., J=8.2J = 8.2 Hz for aromatic protons) and 13C^{13}\text{C} DEPT-135 experiments differentiate regioisomers. X-ray crystallography provides unambiguous confirmation, as seen in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate structures (Acta Crystallographica Section E) . Density Functional Theory (DFT) calculations can predict 13C^{13}\text{C} chemical shifts with <2 ppm error .

Q. How do substituent modifications (e.g., 3-chlorophenyl vs. 4-trifluoromethyl) impact biological activity?

  • Methodology: Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity. For example, 3-chlorophenyl analogs show enhanced anticonvulsant activity due to increased dipole interactions, while trifluoromethyl groups improve metabolic stability. Comparative assays (e.g., IC50_{50} against HSV-1) validate these trends .

Q. What advanced techniques characterize the environmental and metabolic stability of this compound?

  • Methodology: High-Performance Liquid Chromatography (HPLC) with UV/Vis detection monitors degradation under simulated physiological conditions (pH 7.4, 37°C). Mass spectrometry identifies metabolites (e.g., hydroxylation or demethylation products). Ecotoxicological assays (e.g., Daphnia magna LC50_{50}) assess environmental hazards, guided by OECD Test Guidelines .

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